molecular formula C25H23N3O3 B2649605 3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 68204-37-5

3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2649605
CAS RN: 68204-37-5
M. Wt: 413.477
InChI Key: DGHHDANZEPTKRU-UHFFFAOYSA-N
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Description

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are of immense importance because of their wide spectrum of biological activities and therapeutic potential . Isoxazoles have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Scientific Research Applications

Absorption and Fluorescence Properties

Soluble derivatives of related chemical structures have been synthesized and studied for their absorption and fluorescence spectra in various solvents. These compounds demonstrate small solvatochromism of absorption and a moderate positive solvatochromism of fluorescence. This property is especially noted when substituted by strong electron-donating groups. Such characteristics suggest potential applications in the development of fluorescent materials for sensing and imaging technologies, highlighting their ability to fluoresce in polycrystalline solid-state with maxima covering a wide range in the visible and near-infrared region (Lun̆ák et al., 2011).

Synthetic and Antimicrobial Applications

Isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives have been synthesized and evaluated for their antimicrobial activity. The synthesis leverages the 1,3-dipolar cycloaddition reactions, a cornerstone in both mechanistic and synthetic organic chemistry. These compounds have shown adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, marking their significance in the synthesis of compounds with potential therapeutic applications (Zaki et al., 2016).

Electronic Device Applications

The synthesis and structural analysis of certain dimethylaminophenyl-end-capped diketopyrrolopyrrole derivatives, closely related to the query compound, have demonstrated significant stability and performance in electronic devices. These compounds, when fabricated into thin films, have been utilized in field-effect transistors and resistance load-type inverters, displaying stable output/transfer characteristics and excellent performance stability under ambient conditions. Such findings underscore their potential in the development of highly stable electronic devices with polymeric gate dielectrics (Kumar et al., 2018).

Photoluminescent Conjugated Polymers

Conjugated polymers containing related chemical backbones have been synthesized and demonstrate significant potential for electronic applications. These polymers exhibit strong photoluminescence and good photochemical stability, making them suitable candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The solubility and processability of these polymers into thin films further enhance their applicability in electronic applications (Beyerlein & Tieke, 2000).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-26(2)18-15-13-17(14-16-18)22-21-23(31-28(22)20-11-7-4-8-12-20)25(30)27(24(21)29)19-9-5-3-6-10-19/h3-16,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHHDANZEPTKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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